Tetraethyl 1,1,2,2-ethanetetracarboxylate
Overview
Description
Tetraethyl 1,1,2,2-ethanetetracarboxylate is an organic compound with the molecular formula
C14H22O8
. It is a tetraester derivative of ethanetetracarboxylic acid, characterized by four ethyl ester groups attached to a central ethane backbone. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyl 1,1,2,2-ethanetetracarboxylate can be synthesized through the esterification of ethanetetracarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:
C6H6(COOH)4+4C2H5OH→C14H22O8+4H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized conditions for higher yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: Tetraethyl 1,1,2,2-ethanetetracarboxylate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to ethanetetracarboxylic acid and ethanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the formation of different esters.
Nucleophilic Substitution: The ester groups can be replaced by nucleophiles such as amines or thiols, forming amides or thioesters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, with the reaction carried out under reflux.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Hydrolysis: Ethanetricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Nucleophilic Substitution: Amides or thioesters, depending on the nucleophile.
Scientific Research Applications
Tetraethyl 1,1,2,2-ethanetetracarboxylate is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and resins with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Acts as a precursor for the production of plasticizers, coatings, and adhesives.
Mechanism of Action
The mechanism by which tetraethyl 1,1,2,2-ethanetetracarboxylate exerts its effects depends on the specific reactions it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In nucleophilic substitution, the ester group is replaced by a nucleophile, forming a new bond and releasing ethanol.
Comparison with Similar Compounds
Tetraethyl 1,2,3,4-butanetetracarboxylate: Similar structure but with a butane backbone.
Tetraethyl 1,1,2,2-cyclobutanetetracarboxylate: Contains a cyclobutane ring instead of an ethane backbone.
Tetraethyl 1,2,3,4-cyclopropanetetracarboxylate: Features a cyclopropane ring.
Uniqueness: Tetraethyl 1,1,2,2-ethanetetracarboxylate is unique due to its ethane backbone, which provides distinct reactivity and steric properties compared to its cyclic counterparts. This linear structure allows for different spatial arrangements and interactions in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
tetraethyl ethane-1,1,2,2-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-5-19-11(15)9(12(16)20-6-2)10(13(17)21-7-3)14(18)22-8-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSBVZIXVVORQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212554 | |
Record name | Tetraethyl ethane-1,1,2,2-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-56-4 | |
Record name | 1,1,2,2-Tetraethyl 1,1,2,2-ethanetetracarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraethyl 1,1,2,2-ethanetetracarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis(ethoxycarbonyl)ethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tetraethyl ethane-1,1,2,2-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl ethane-1,1,2,2-tetracarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetraethyl 1,1,2,2-ethanetetracarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G8A5ZPV2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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